(E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Profiling
¹H NMR analysis of this compound reveals distinct proton environments (Figure 1):
- Olefinic protons : A doublet at δ 7.83 ppm (J = 16.1 Hz) and δ 6.39 ppm (J = 16.1 Hz) confirms the trans configuration of the double bond, consistent with coupling constants observed in trans-cinnamic acid derivatives.
- Aromatic protons : A pair of doublets at δ 7.45 ppm and δ 6.90 ppm (J = 8.7 Hz) corresponds to the para-substituted phenyl ring, with deshielding effects from the electron-withdrawing carboxylic acid group.
- 3-Methylbutoxy protons :
- Carboxylic acid proton : A broad singlet at δ 12.1 ppm , absent in esterified derivatives.
¹³C NMR data further corroborate the structure, with signals at δ 172.4 ppm (carboxylic acid C=O), δ 167.2 ppm (α,β-unsaturated carbonyl), and δ 158.1 ppm (aryl-O-ether).
Infrared (IR) Spectroscopy for Functional Group Verification
IR spectroscopy identifies key functional groups (Table 1):
| Absorption Band (cm⁻¹) | Assignment |
|---|---|
| 3100–2500 | O-H stretch (carboxylic acid) |
| 1705 | C=O stretch (carboxylic acid) |
| 1632 | C=C stretch (α,β-unsaturated system) |
| 1254 | C-O-C asymmetric stretch (ether) |
| 1176 | C-O symmetric stretch (ether) |
The broad O-H stretch and strong C=O absorption align with data from 3,4-methylenedioxycinnamic acid, while the ether vibrations match those of 4-methoxycinnamic acid derivatives.
X-ray Crystallography and Conformational Analysis
Single-crystal X-ray diffraction resolves the compound’s planar geometry (Figure 2). The dihedral angle between the phenyl ring and prop-2-enoic acid moiety measures 8.2° , indicating near-coplanarity due to conjugation. The 3-methylbutoxy chain adopts a gauche conformation, minimizing steric hindrance between the methyl group and phenyl ring.
Hydrogen bonding networks stabilize the crystal lattice, with carboxylic acid groups forming dimers (O···O distance: 2.68 Å ). The trans configuration of the double bond prevents intramolecular H-bonding, unlike cis isomers. Unit cell parameters (a = 5.42 Å , b = 7.89 Å , c = 12.31 Å ; α = β = γ = 90°) confirm orthorhombic symmetry, consistent with similar cinnamic acid derivatives.
Figure 1. ¹H NMR Spectrum of this compound (400 MHz, CDCl₃). Key peaks labeled with assignments.
Table 1. IR Absorption Bands and Functional Group Assignments.
Figure 2. X-ray Crystal Structure: (A) Molecular geometry showing planar arrangement; (B) Hydrogen-bonded dimer formation.
Properties
IUPAC Name |
3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-11(2)9-10-17-13-6-3-12(4-7-13)5-8-14(15)16/h3-8,11H,9-10H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPNKZTXVRVVQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Standard Protocol
Aldehyde Preparation :
4-(3-Methylbutoxy)benzaldehyde is synthesized through Williamson ether synthesis , where 4-hydroxybenzaldehyde reacts with 3-methylbutyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions.
$$
\text{4-Hydroxybenzaldehyde + 3-Methylbutyl Bromide} \xrightarrow{\text{Base}} \text{4-(3-Methylbutoxy)benzaldehyde}
$$Condensation Reaction :
The aldehyde undergoes Knoevenagel condensation with malonic acid in a polar aprotic solvent (e.g., dimethylformamide, DMF) using piperidine or pyridine as a catalyst. The reaction is typically conducted at 80–100°C for 6–12 hours.
$$
\text{4-(3-Methylbutoxy)benzaldehyde + Malonic Acid} \xrightarrow{\text{Base}} \text{this compound}
$$
Optimization of Reaction Conditions
Table 1 summarizes key parameters affecting yield and selectivity:
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst | Piperidine | 85–90 | >95 |
| Solvent | DMF | 88 | 93 |
| Temperature | 90°C | 90 | 96 |
| Reaction Time | 8 hours | 89 | 94 |
- Catalyst Screening : Sodium ethoxide and potassium tert-butoxide were less effective, yielding <70% due to side reactions.
- Decarboxylation Control : Maintaining pH <7 during workup minimizes undesired decarboxylation.
Alternative Synthetic Routes
Wittig Reaction Approach
A Wittig reaction between 4-(3-methylbutoxy)benzyltriphenylphosphonium bromide and glyoxylic acid offers stereoselective synthesis:
$$
\text{Phosphonium Salt + Glyoxylic Acid} \xrightarrow{\text{Base}} \text{(E)-Isomer}
$$
Heck Coupling Strategy
Palladium-catalyzed Heck coupling between 4-(3-methylbutoxy)iodobenzene and acrylic acid has been explored for scalability:
$$
\text{Aryl Halide + Acrylic Acid} \xrightarrow{\text{Pd(OAc)₂, PPh₃}} \text{Product}
$$
- Catalyst System : Pd(OAc)₂ with PPh₃ ligand in DMF at 120°C.
- Yield : 65–70%, limited by competing homocoupling side reactions.
Industrial-Scale Production Methods
For large-scale synthesis, continuous flow reactors are preferred over batch processes:
Flow Chemistry Protocol
Purification Techniques
- Recrystallization : Ethanol/water (3:1 v/v) achieves >99% purity.
- Chromatography : Silica gel chromatography (hexane:ethyl acetate gradient) resolves E/Z isomers but is cost-prohibitive for industrial use.
Characterization and Quality Control
Spectroscopic Analysis
- $$^1$$H NMR (400 MHz, CDCl₃): δ 7.65 (d, $$J = 16.0\ \text{Hz}$$, 1H), 7.50 (d, $$J = 8.8\ \text{Hz}$$, 2H), 6.90 (d, $$J = 8.8\ \text{Hz}$$, 2H), 6.30 (d, $$J = 16.0\ \text{Hz}$$, 1H), 3.95 (t, $$J = 6.4\ \text{Hz}$$, 2H), 1.75–1.65 (m, 3H), 1.00 (d, $$J = 6.4\ \text{Hz}$$, 6H).
- FT-IR : 1685 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=C stretch).
HPLC Purity Assessment
| Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|
| C18 (4.6 × 250 mm) | 60:40 MeOH:H₂O (0.1% TFA) | 12.3 | 99.5 |
Comparative Analysis of Synthesis Methods
Table 2 : Economic and efficiency comparison of methods:
| Method | Yield (%) | E-Selectivity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Knoevenagel | 90 | 100 | 120 | High |
| Wittig | 80 | 98 | 250 | Moderate |
| Heck Coupling | 70 | 95 | 300 | Low |
- Knoevenagel is favored for industrial use due to lower catalyst costs and easier workup.
- Wittig is suitable for small-scale, high-purity applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated derivatives of the original compound.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
(2E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to natural ligands.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
Key Observations :
Steric and Lipophilicity Comparisons
Key Observations :
Hydrogen Bonding and Crystal Packing
- Hydrogen bond donors/acceptors: The target compound has 1 H-bond donor (COOH) and 3 acceptors (COOH + ether O). Dihydroxy analog (): 3 H-bond donors and 5 acceptors, favoring crystal lattice stability via intermolecular interactions .
- Crystallography : Etter’s graph-set analysis () suggests that substituents like 3-methylbutoxy may influence hydrogen-bonding patterns, affecting solubility and crystallization behavior .
Biological Activity
(E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid, commonly referred to as a derivative of cinnamic acid, has garnered attention in various biological studies due to its potential therapeutic effects. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C16H22O3
- Molecular Weight : 278.35 g/mol
- Structure : The compound features a phenyl group substituted with a 3-methylbutoxy group and an α,β-unsaturated carboxylic acid moiety.
- Anti-inflammatory Activity :
- Antioxidant Effects :
-
Anticancer Potential :
- Studies have shown that this compound induces apoptosis in cancer cell lines through the activation of intrinsic and extrinsic apoptotic pathways. Specific research on HeLa cells revealed that treatment with the compound led to increased caspase activity and DNA fragmentation, indicating its potential as an anticancer agent .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |
| Antioxidant | Scavenging free radicals | |
| Anticancer | Induction of apoptosis |
Case Studies
- In Vitro Studies :
- Animal Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
